1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose
CAS No.:
Cat. No.: VC16524995
Molecular Formula: C21H52O6Si5
Molecular Weight: 541.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H52O6Si5 |
|---|---|
| Molecular Weight | 541.1 g/mol |
| IUPAC Name | trimethyl-[[3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane |
| Standard InChI | InChI=1S/C21H52O6Si5/c1-28(2,3)22-16-17-18(24-29(4,5)6)19(25-30(7,8)9)20(26-31(10,11)12)21(23-17)27-32(13,14)15/h17-21H,16H2,1-15H3 |
| Standard InChI Key | PPFHNIVPOLWPCF-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose consists of a six-membered hexopyranose ring, typically derived from mannose or glucose, with five hydroxyl groups replaced by trimethylsilyl ethers. The silylation occurs at positions 1, 2, 3, 4, and 6, leaving the anomeric carbon (position 1) and other hydroxyls shielded by bulky TMS groups. This modification significantly alters the compound’s polarity and volatility, as demonstrated by its increased hydrophobicity compared to unmodified sugars.
The stereochemistry of the parent sugar determines the derivative’s configuration. For instance, the α-D-mannopyranose form (CAS 24707-99-1) is a common variant, identifiable by its InChIKey PPFHNIVPOLWPCF-UHFFFAOYSA-N . The spatial arrangement of TMS groups influences intermolecular interactions, particularly in chromatographic separation processes.
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 541.06 g/mol | |
| CAS Registry Number | 24707-99-1 | |
| Boiling Point | >300°C | |
| Solubility | Miscible in organic solvents |
Synthesis and Derivatization Strategies
Silylation Reaction Mechanisms
The synthesis of 1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose involves the selective protection of hydroxyl groups using trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) in the presence of a catalyst such as pyridine or imidazole. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the silyl ethers:
The choice of solvent (e.g., dichloromethane or tetrahydrofuran) and reaction time (typically 12–24 hours) critically impacts yield and purity. Recent optimizations have achieved yields exceeding 85% by employing microwave-assisted synthesis, which reduces reaction times to under 2 hours.
Purification and Analytical Validation
Post-synthesis, the crude product is purified via silica gel chromatography using gradient elution with ethyl acetate/hexane mixtures. Nuclear magnetic resonance (NMR) spectroscopy (, , and ) and high-resolution mass spectrometry (HRMS) are employed to confirm structural integrity. For instance, the NMR spectrum exhibits distinct peaks near 15–20 ppm, corresponding to the silicon atoms in the TMS groups.
Analytical Applications in Chromatography and Mass Spectrometry
Enhanced Volatility and Detectability
The primary application of 1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose lies in its role as a derivatizing agent for carbohydrates. By converting polar hydroxyl groups into non-polar TMS ethers, the compound reduces hydrogen bonding and increases volatility, enabling efficient separation in GC columns. This derivatization is particularly valuable for analyzing sugars in complex matrices such as biological fluids or plant extracts, where underivatized carbohydrates often co-elute or degrade.
Case Study: Sugar Profiling in Human Serum
A 2023 study demonstrated the compound’s utility in profiling glucose, mannose, and galactose in human serum. Derivatization with 1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose improved detection limits by a factor of 10 compared to underivatized sugars, with a linear response range of 0.1–100 µM. The method’s reproducibility (RSD <5%) and accuracy (recovery rates 95–105%) underscore its reliability for clinical diagnostics.
Table 2: Performance Metrics in GC-MS Analysis
| Parameter | Value | Source |
|---|---|---|
| Detection Limit | 0.1 µM | |
| Linear Range | 0.1–100 µM | |
| Retention Time Stability | ±0.1 min | |
| Interday Precision (RSD) | <5% |
Comparative Analysis with Related Silylated Sugars
Structural and Functional Differences
While 1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose is derived from hexopyranoses, its analogs vary in sugar configuration and silylation patterns. For example, β-D-glucopyranose derivatives exhibit distinct chromatographic retention times due to axial-equatorial TMS group arrangements .
Table 3: Comparison of Silylated Hexopyranose Derivatives
| Compound | Parent Sugar | Silylation Positions | Key Application |
|---|---|---|---|
| 1,2,3,4,6-Pentakis-O-TMS | α-D-Mannose | 1,2,3,4,6 | GC-MS of serum sugars |
| 1,2,3,4-Tetrakis-O-TMS | β-D-Glucose | 1,2,3,4 | Metabolic flux analysis |
| 1,3,4,6-Tetrakis-O-TMS | α-D-Galactose | 1,3,4,6 | Plant carbohydrate studies |
The full silylation of 1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose provides superior thermal stability compared to partially silylated analogs, making it ideal for high-temperature GC methods.
Recent Advances and Research Directions
Innovations in Derivatization Protocols
Recent work has explored ionic liquid-mediated silylation, which enhances reaction rates and reduces side products. A 2024 study reported a 92% yield using 1-butyl-3-methylimidazolium acetate as both solvent and catalyst, eliminating the need for toxic pyridine. This green chemistry approach aligns with trends toward sustainable analytical methods.
Emerging Applications in Glycomics
The compound’s ability to stabilize labile glycosidic bonds has spurred interest in glycomics. Researchers have employed it to profile O-linked glycans in mucins, revealing disease-specific glycosylation patterns in colorectal cancer. These findings highlight its potential as a biomarker discovery tool.
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